Escitalopram oxalate

Vue d'ensemble

Description

L'oxalate d'escitalopram est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) utilisé principalement dans le traitement du trouble dépressif majeur (TDM) et du trouble anxieux généralisé (TAG). Il s'agit de l'énantiomère S du citalopram, ce qui signifie qu'il s'agit d'une forme plus active du mélange racémique du citalopram. L'oxalate d'escitalopram est connu pour sa forte sélectivité pour le transporteur de sérotonine (SERT) et son profil d'effets secondaires relativement faible par rapport aux autres ISRS .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de l'oxalate d'escitalopram implique plusieurs étapes clés. La voie de synthèse principale commence par la réaction de la 5-cyano-phtalide avec le bromure de p-fluorobenzyl magnésium pour former un réactif de Grignard. Cet intermédiaire est ensuite mis à réagir avec la N,N-diméthyl-3-chloropropylamine pour produire le produit souhaité. L'étape finale implique la résolution du mélange racémique pour obtenir l'énantiomère S, qui est ensuite converti en son sel d'oxalate .

Méthodes de Production Industrielle

La production industrielle de l'oxalate d'escitalopram suit une voie de synthèse similaire, mais elle est optimisée pour la production à grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et des conditions de réaction strictes pour garantir la qualité constante du produit final. La résolution du mélange racémique est généralement réalisée par chromatographie chirale ou résolution enzymatique .

Analyse Des Réactions Chimiques

Types de Réactions

L'oxalate d'escitalopram subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe nitrile dans l'escitalopram peut être oxydé pour former divers produits d'oxydation.

Réduction : Le groupe nitrile peut également être réduit pour former des amines.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le gaz hydrogène (H2) en présence d'un catalyseur sont couramment utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome (Br2) et l'acide nitrique (HNO3).

Principaux Produits

Oxydation : L'oxydation du groupe nitrile peut produire des acides carboxyliques.

Réduction : La réduction du groupe nitrile peut produire des amines primaires.

Substitution : La substitution électrophile peut introduire divers groupes fonctionnels sur le cycle aromatique.

Applications de Recherche Scientifique

L'oxalate d'escitalopram a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.

Biologie : Des études ont exploré ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : Au-delà de son utilisation principale dans le traitement du TDM et du TAG, l'oxalate d'escitalopram est en cours d'investigation pour son potentiel dans le traitement d'autres troubles psychiatriques tels que le trouble obsessionnel-compulsif (TOC) et le syndrome de stress post-traumatique (SSPT)

Mécanisme d'Action

L'oxalate d'escitalopram agit en inhibant la recapture de la sérotonine (5-HT) dans le neurone présynaptique, augmentant ainsi les niveaux de sérotonine disponibles dans la fente synaptique. Cette activité sérotoninergique accrue est considérée comme contribuant à ses effets antidépresseurs et anxiolytiques. Le composé se lie au site orthostérique du transporteur de sérotonine (SERT), empêchant la sérotonine d'être réabsorbée dans le neurone présynaptique .

Applications De Recherche Scientifique

Psychiatric Applications

Major Depressive Disorder and Anxiety Disorders

Escitalopram oxalate is predominantly prescribed for major depressive disorder and anxiety disorders, including:

- Generalized Anxiety Disorder

- Social Anxiety Disorder

- Obsessive-Compulsive Disorder

- Panic Disorder

Clinical trials have demonstrated its efficacy in reducing symptoms associated with these conditions. For instance, a meta-analysis indicated significant improvements in patients' scores on various depression and anxiety scales after treatment with this compound compared to placebo .

Oncological Applications

Recent studies have explored the antiproliferative effects of this compound on certain cancer cell lines, particularly non-small cell lung cancer (NSCLC). Research findings indicate that this compound can inhibit cell proliferation and induce apoptosis in NSCLC cells such as A549 and H460.

Mechanism of Action:

- This compound induces mitochondria-dependent apoptotic signaling cascades.

- It increases protein expression levels associated with apoptosis, such as Bax and cytochrome c.

The study revealed that treatment with this compound significantly reduced the viability of cancer cells, suggesting its potential as a therapeutic agent against NSCLC .

| Cell Line | Concentration (mM) | Viability Reduction (%) |

|---|---|---|

| A549 | 0.1 | 30 |

| A549 | 0.2 | 45 |

| H460 | 0.4 | 50 |

| H460 | 0.5 | 60 |

Case Study: Escitalopram Overdose

A notable case involved a 22-year-old woman who presented with T-wave inversions following an overdose of this compound. This case illustrates the need for careful monitoring of patients on SSRIs, especially those with pre-existing conditions .

Case Study: Drug-Induced Hepatitis

Another significant report described a patient who developed acute hepatitis after initiating treatment with this compound. This highlights the importance of recognizing rare but severe adverse effects associated with this medication .

Off-Label Uses

This compound is also utilized off-label for various conditions such as:

- Post-Traumatic Stress Disorder

- Eating Disorders

- Chronic Pain Management

These applications are supported by anecdotal evidence and preliminary studies indicating potential benefits beyond its approved indications .

Mécanisme D'action

Escitalopram oxalate works by inhibiting the reuptake of serotonin (5-HT) into the presynaptic neuron, thereby increasing the levels of serotonin available in the synaptic cleft. This enhanced serotonergic activity is believed to contribute to its antidepressant and anxiolytic effects. The compound binds to the orthosteric site on the serotonin transporter (SERT), preventing serotonin from being reabsorbed into the presynaptic neuron .

Comparaison Avec Des Composés Similaires

Composés Similaires

Citalopram : Le mélange racémique dont est dérivé l'escitalopram.

Fluoxétine : Un autre ISRS avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Sertraline : Un ISRS connu pour son utilisation dans le traitement d'une gamme plus large de troubles psychiatriques.

Unicité

L'oxalate d'escitalopram est unique dans sa forte sélectivité pour le transporteur de sérotonine et son profil d'effets secondaires relativement faible. Comparé au citalopram, l'escitalopram est environ 150 fois plus puissant et est responsable de la majorité de l'activité clinique du mélange racémique .

Activité Biologique

Escitalopram oxalate, an antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class, is primarily prescribed for the treatment of major depressive disorder and generalized anxiety disorder. It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft and enhancing neurotransmission. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and potential adverse effects based on recent research findings.

Serotonin Reuptake Inhibition

This compound selectively inhibits the reuptake of serotonin at the presynaptic neuron, which leads to increased serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant effects and is supported by various clinical studies demonstrating its efficacy compared to placebo and other SSRIs .

Induction of Apoptosis in Cancer Cells

Recent studies have indicated that this compound exhibits cytotoxic properties against certain cancer cell lines, such as non-small cell lung cancer (NSCLC). The compound triggers mitochondrial-dependent apoptosis through a series of signaling pathways involving proteins like Bax, tBid, cytochrome c, and Apaf-1. This results in increased caspase-3 activity and subsequent cell death .

Key Findings from Research

- Cell Lines Studied : A549 (lung adenocarcinoma) and H460 (large cell lung cancer) cells.

- Concentration Effects : Significant increases in apoptosis markers were observed at concentrations of 0.1 mM to 0.4 mM this compound.

- Mechanistic Pathway : The activation of caspase-9 and caspase-3 was linked to mitochondrial dysfunction and apoptosis induction .

Table 1: Summary of Biological Activities

Case Study 1: Escitalopram Overdose

A case report documented a 22-year-old woman who presented with T-wave inversions on ECG following an overdose of escitalopram (20 tablets of 10 mg). This case highlights potential cardiovascular effects associated with high doses of escitalopram, emphasizing the need for careful monitoring during treatment .

Case Study 2: Drug-Induced Hepatitis

Another case involved a 68-year-old man who developed cholestatic hepatitis after starting escitalopram. The patient exhibited clinical jaundice without any other identifiable causes. This case underscores the importance of recognizing rare but serious adverse effects associated with escitalopram use .

Comparative Studies

Clinical trials have shown that escitalopram is statistically superior to placebo in treating depression and anxiety disorders. It has also been found to be at least as effective as citalopram over long-term treatment periods . The efficacy is often measured using scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and Hamilton Anxiety Rating Scale (HAM-A).

Table 2: Clinical Trial Outcomes

Propriétés

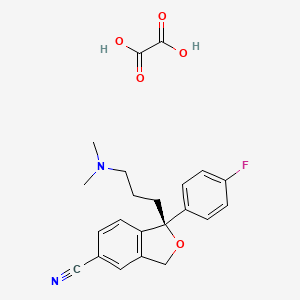

IUPAC Name |

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046003 | |

| Record name | Escitalopram oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219861-08-2 | |

| Record name | Escitalopram oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219861-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Escitalopram oxalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Escitalopram oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Escitalopram oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1-[3-(Dimethylamino)propyl]-1-(4-fluorphenyl)-1,3-dihydroisobenzofuran-5-carbonitril, oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCITALOPRAM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U85DBW7LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Escitalopram oxalate functions as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) on presynaptic neurons, effectively blocking the reuptake of serotonin from the synaptic cleft. [] This blockade leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. [, , , ]

A: While the precise mechanisms underlying escitalopram's antidepressant effects are not fully understood, increased serotonin levels are believed to influence various downstream pathways. These include modulation of mood, emotions, sleep, appetite, and cognitive functions. [, , , ]

A: The molecular formula of this compound is C20H21FN2O • C2H2O4, and its molecular weight is 414.4 g/mol. [, , ]

A: Yes, several studies utilize UV spectrophotometry for this compound analysis. Its maximum absorbance (λmax) has been reported at 238 nm in various solvent systems. [, , , , , , ] Infrared spectrometry has also been used to elucidate the structure of its degradation products. []

A: this compound, the S-enantiomer of citalopram, exhibits higher potency and selectivity for SERT compared to the racemic mixture. [, , , ] This enhanced selectivity contributes to its favorable tolerability profile and milder adverse effect profile. [, , ]

A: Although this compound is available as an oxalate salt to improve solubility, research explores additional strategies to further enhance its bioavailability. One approach investigated the use of hydrotropic agents like niacinamide. Studies demonstrate that incorporating niacinamide can significantly increase the solubility and dissolution rate of this compound, suggesting its potential to improve bioavailability. []

A: Yes, researchers have explored developing fast-dissolving oral films containing this compound. [] This formulation aims to improve patient compliance, particularly among pediatric, geriatric, and mentally ill populations who may have difficulties swallowing conventional tablets. []

A: Following oral administration, this compound is well-absorbed, reaching peak plasma concentrations (Cmax) between 2.9 to 3.3 hours (Tmax). [, ] Its elimination half-life (t1/2) ranges from 35.34 to 38.8 hours, supporting once-daily dosing. [, ]

A: Studies suggest a slight accumulation of this compound following multiple doses. [] This accumulation is likely due to its long half-life, reaching steady-state concentrations after approximately one week of daily administration. []

A: Researchers have utilized rat C6 glioma cells as an in vitro model to study the potential anticancer properties of this compound. [] Results demonstrate concentration-dependent cytotoxic and apoptotic effects on these cells, suggesting a potential avenue for further research. []

A: While the provided papers do not directly investigate the efficacy of this compound in animal models, they discuss its use in a xenograft model to study its effects on glioblastoma growth. [] This model involved implanting human glioblastoma cells into mice and subsequently treating them with this compound. [] Results showed a reduction in tumor growth, highlighting its potential anti-tumor activity. []

A: Clinical trials have demonstrated the efficacy of this compound in treating major depressive disorder. Studies compared its efficacy to citalopram hydrobromide, finding no significant differences in clinical outcomes. [, ] These findings, along with its favorable safety profile, support its use as a first-line treatment option for depression. [, ]

A: High-performance liquid chromatography (HPLC) is frequently utilized for the analysis of this compound in both pharmaceutical formulations and biological samples. [, , , , , , , ] Researchers have developed and validated various HPLC methods using different columns, mobile phases, and detection techniques for accurate and sensitive quantification. [, , , , , , , ]

A: Dissolution testing plays a crucial role in assessing the in vitro release characteristics of this compound from its tablet formulation. [] A faster dissolution rate generally correlates with improved drug absorption and bioavailability. []

A: this compound exhibits limited solubility in water, potentially influencing its dissolution rate and, subsequently, its bioavailability. [] Strategies like using hydrotropic agents aim to enhance its solubility, thereby improving its overall therapeutic efficacy. []

A: Method validation is a crucial step in ensuring the reliability and accuracy of analytical results. For this compound, researchers prioritize parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and stability during method validation. [, , , , ] Compliance with guidelines set by organizations like the International Conference on Harmonization (ICH) is essential to meet the regulatory requirements for pharmaceutical analysis. [, , , , ]

A: Initially developed as the S-enantiomer of citalopram, this compound gained recognition for its improved selectivity for SERT, leading to potentially greater efficacy and a more favorable side effect profile. [, , , ] Clinical trials further solidified its position as an effective treatment option for major depressive disorder. [, ] Ongoing research continues to explore its potential benefits in other conditions, such as anxiety disorders and even certain types of cancer. [, ]

A: The investigation of this compound's properties and applications has encouraged a multidisciplinary approach involving contributions from pharmaceutical sciences, medicinal chemistry, pharmacology, and clinical research. [, , , , ] For instance, collaborative efforts between pharmaceutical scientists and medicinal chemists have led to the development of novel formulations like fast-dissolving films, aiming to optimize drug delivery and patient compliance. [] Furthermore, ongoing research exploring this compound's potential anticancer properties highlights the synergistic potential extending beyond its traditional role as an antidepressant. [] Such cross-disciplinary collaborations are crucial for advancing our understanding of this molecule and unlocking its full therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.